![molecular formula C18H26FN3O4 B2500594 甲酸甲酯 (S)-2-氨基-4-[3-(Boc-氨基)-1-哌啶基]-5-氟苯甲酸酯 CAS No. 2197029-53-9](/img/structure/B2500594.png)

甲酸甲酯 (S)-2-氨基-4-[3-(Boc-氨基)-1-哌啶基]-5-氟苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

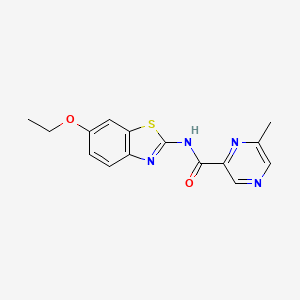

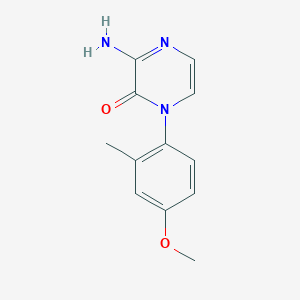

Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds which can provide insight into the synthesis and properties of similar molecules. The compound appears to be a derivative of methyl 2-amino-5-fluorobenzoate, which is mentioned as a key intermediate in pharmaceutical synthesis . The presence of a Boc-protected amino group and a piperidyl moiety suggests that this compound could be used in the synthesis of peptide-like structures or as a building block in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds, such as methyl 2-amino-5-fluorobenzoate, involves a series of reactions starting from 3-fluorobenzoic acid. The optimal synthesis route for this compound includes nitrification, esterification, and hydronation, with the final product being obtained in an 81% yield . The synthesis of methyl 4-butylamino-3-methyl-5-aminobenzoate, another related compound, involves nitration followed by reduction, with a total yield of 72% . These methods provide a foundation for the synthesis of more complex molecules, including the target compound, by potentially introducing the Boc-amino and piperidyl groups in subsequent steps.

Molecular Structure Analysis

The molecular structure of the target compound would be characterized by the presence of a fluorobenzene ring, which is common in many pharmaceutical agents due to its ability to modulate biological activity. The Boc-amino group would provide steric bulk and protect the amino functionality during synthesis. The piperidyl ring is a common motif in drug molecules, often contributing to the binding affinity and selectivity of the compound. The structure of methyl 2-amino-5-fluorobenzoate, a simpler analog, has been confirmed by melting point, IR, NMR, and GC-MS analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nitration, esterification, and reduction . These reactions are fundamental in organic synthesis and can be adapted to introduce various functional groups. For the target compound, additional steps such as the introduction of the Boc-protected amino group and the piperidyl moiety would be necessary. The Boc group can be introduced using Boc-anhydride, and the piperidyl group can be attached through nucleophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the target compound are not directly provided, we can infer from related compounds that it would exhibit properties typical of aromatic amines and esters. Methyl 2-amino-5-fluorobenzoate has been characterized by its melting point and purity by GC and LC . The target compound would likely have a higher molecular weight and melting point due to the additional Boc and piperidyl groups. Its solubility, stability, and reactivity would be influenced by these substituents, and it would be expected to have good purity if synthesized using optimized methods.

科学研究应用

金属离子的荧光传感器

一项研究专注于基于邻氨基酚衍生物开发的荧光传感器,对Al³⁺离子表现出高选择性和灵敏度。该传感器有望应用于生物成像,特别是通过共聚焦荧光显微镜检测人类宫颈癌HeLa细胞系中的Al³⁺ (Ye et al., 2014)。

治疗应用

对与所讨论化合物具有结构相似性的氟代2-(4-氨基苯基)苯并噻唑类化合物的研究显示出对某些人类乳腺癌细胞系具有强效的细胞毒活性。这些化合物正在考虑用于药物开发,突显了氟代苯并噻唑类化合物在新抗肿瘤药物开发中的重要性 (Hutchinson et al., 2001)。

抗菌和抗炎剂

二肽结构与苯并[d]异噁唑共轭的双硫脲衍生物,与感兴趣的化合物具有结构相似性,已被合成并评估其抗炎和抗菌活性。这些研究有助于寻找新型治疗剂,展示了这类化合物在药物化学中的实用性 (Kumara et al., 2017)。

氟化合物的生物活性

已合成一系列含有异噁唑基团的α-氨基氟代苯甲酸酯,并显示出中等抗癌活性。这些化合物的生物活性凸显了氟代芳香化合物在新型抗癌疗法开发中的潜力 (Song et al., 2005)。

前药的合成和评价

氨基酸前药的开发对抗肿瘤苯并噻唑类化合物进行修饰,展示了克服与亲脂性和生物利用度相关挑战的重要性。这类研究对于推进潜在治疗化合物的临床适用性至关重要 (Bradshaw et al., 2002)。

作用机制

Target of Action

It’s known that the compound contains a boc-group (tert-butoxycarbonyl), which is commonly used in peptide synthesis for temporary protection of the α-amino group . This suggests that the compound might interact with proteins or enzymes that recognize or process amino groups.

Mode of Action

The compound’s mode of action is likely related to its Boc-group. The Boc-group can be cleaved by mild acidolysis , which could potentially trigger changes in the target protein or enzyme. The exact nature of these changes would depend on the specific target and the context in which the compound is used.

Action Environment

The action, efficacy, and stability of Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate could be influenced by various environmental factors. For instance, the pH of the environment could affect the cleavage of the Boc-group . Other factors, such as temperature and the presence of other chemical species, could also play a role.

安全和危害

未来方向

Future research in this area is likely to focus on developing more efficient and sustainable methods for the synthesis of Boc-protected amines and related compounds. This includes the development of greener reagents for various chemical transformations and the exploration of water-based peptide synthesis methods .

属性

IUPAC Name |

methyl 2-amino-5-fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O4/c1-18(2,3)26-17(24)21-11-6-5-7-22(10-11)15-9-14(20)12(8-13(15)19)16(23)25-4/h8-9,11H,5-7,10,20H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTODWRPKCSHLTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C(=C2)N)C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500512.png)

![N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2500513.png)

![N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2500514.png)

![4-chloro-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500519.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2500527.png)

![(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2500532.png)